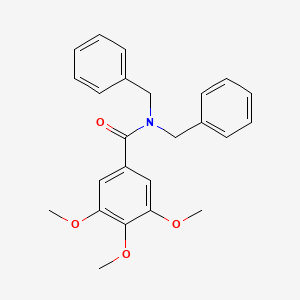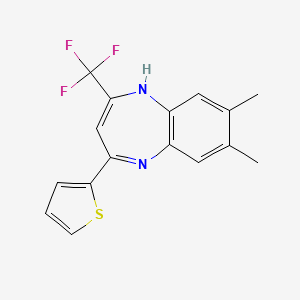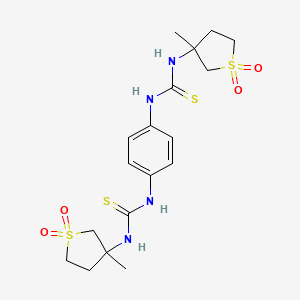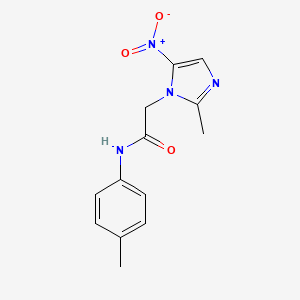
(2Z)-3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-(phenylimino)-2H-chromen-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE is a complex organic compound that features a benzodiazole moiety, a chromen structure, and a phenylimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine, the benzodiazole ring can be formed through a cyclization reaction with a suitable carboxylic acid derivative.
Synthesis of the Chromen Structure: The chromen ring can be synthesized via a Pechmann condensation reaction involving a phenol and a β-keto ester.
Coupling Reactions: The benzodiazole and chromen structures can be coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Phenylimino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imino group or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a fluorescent probe or as a ligand for binding studies. Its benzodiazole and chromen moieties are known to interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The benzodiazole moiety is a common pharmacophore in many drugs, and the compound’s structure suggests it could interact with a variety of biological targets.
Industry
In industry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
作用機序
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodiazole moiety could bind to DNA or proteins, while the chromen structure might interact with cellular membranes or other macromolecules.
類似化合物との比較
Similar Compounds
Benzodiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-aminobenzimidazole share the benzodiazole core structure.
Chromen Derivatives: Compounds like coumarin and flavone are structurally similar to the chromen moiety.
Phenylimino Compounds: Schiff bases, which contain the phenylimino group, are also similar.
Uniqueness
What sets (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C26H24N4O |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-phenyliminochromen-7-amine |
InChI |
InChI=1S/C26H24N4O/c1-3-30(4-2)20-15-14-18-16-21(25-28-22-12-8-9-13-23(22)29-25)26(31-24(18)17-20)27-19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3,(H,28,29) |
InChIキー |
DOMRKFBIHGULLH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11610958.png)

![2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11610974.png)

![2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate](/img/structure/B11610989.png)
![{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11610991.png)
![2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11610993.png)
![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11611004.png)


![ethyl (5Z)-5-(2-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11611018.png)
![N-(2-methylbenzo[h]quinolin-4-yl)-N'-(4-methylphenyl)ethane-1,2-diamine](/img/structure/B11611024.png)
![[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11611033.png)
![3-(4-Tert-butylphenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11611038.png)
